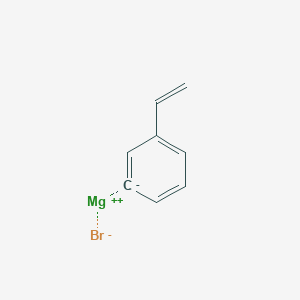

Magnesium, bromo(3-ethenylphenyl)-

Description

BenchChem offers high-quality Magnesium, bromo(3-ethenylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromo(3-ethenylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H7BrMg |

|---|---|

Molecular Weight |

207.35 g/mol |

IUPAC Name |

magnesium;ethenylbenzene;bromide |

InChI |

InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h2-4,6-7H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

ISCGKQXZXYUYAW-UHFFFAOYSA-M |

Canonical SMILES |

C=CC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Vinylphenylmagnesium Bromide for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-vinylphenylmagnesium bromide, a valuable Grignard reagent in organic synthesis, particularly for the introduction of the 3-vinylphenyl moiety in the development of novel therapeutic agents. This document outlines the core principles of its preparation, detailed experimental protocols, and relevant data presented for ease of comparison and implementation in a laboratory setting.

Introduction

Grignard reagents are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] 3-Vinylphenylmagnesium bromide, specifically, offers a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry. Its structure combines the reactivity of a Grignard reagent with a vinyl group that can be further functionalized, making it a key intermediate in the synthesis of a variety of target molecules. The successful and reproducible synthesis of this reagent is therefore of significant interest to researchers in drug discovery and development.

Synthesis of 3-Vinylphenylmagnesium Bromide

The synthesis of 3-vinylphenylmagnesium bromide is achieved through the reaction of 3-bromostyrene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The reaction is highly sensitive to moisture and oxygen, necessitating the use of anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

dot

Caption: General reaction scheme for the synthesis of 3-vinylphenylmagnesium bromide.

Key Reaction Parameters

The successful formation of 3-vinylphenylmagnesium bromide is dependent on several critical parameters, which are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Starting Material | 3-Bromostyrene (freshly distilled) | Purity is crucial to avoid side reactions. |

| Magnesium | Magnesium turnings (activated) | Provides a high surface area for reaction. Activation removes the passivating oxide layer.[3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Solubilizes the Grignard reagent and stabilizes it through coordination.[3][4] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with oxygen and moisture, which would quench the Grignard reagent.[5] |

| Initiation | Iodine (I₂) or 1,2-Dibromoethane | Activates the magnesium surface to initiate the reaction.[3][6] |

| Temperature | Gentle reflux | Maintains a sufficient reaction rate without promoting side reactions. |

| Addition Rate | Slow, dropwise addition of 3-bromostyrene | Controls the exothermic reaction and prevents the formation of byproducts. |

Experimental Protocol

This protocol is a general guideline adapted from established procedures for analogous Grignard reagent syntheses.[5][7] Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

3-Bromostyrene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Nitrogen or Argon gas supply

-

Standard, dry glassware for air-sensitive reactions (three-necked flask, condenser, dropping funnel, etc.)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to remove any adsorbed moisture.[7]

-

Magnesium Activation: Place the magnesium turnings in the flask and flush the system with an inert gas. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently heat the flask with a heat gun until violet vapors of iodine are observed (if using iodine) or until bubbling is seen (if using 1,2-dibromoethane), then allow it to cool.[6][8]

-

Initiation of Reaction: Add a small amount of a solution of 3-bromostyrene in anhydrous THF to the activated magnesium. The reaction is initiated when a color change (typically to a cloudy gray or brown) and/or gentle refluxing is observed.[8]

-

Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of 3-bromostyrene in THF dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may not require external heating.[8]

-

Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for a period to ensure complete consumption of the starting materials.

-

Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a known protic acid (e.g., using a colorimetric indicator like 1,10-phenanthroline).

dot

Caption: A typical experimental workflow for the synthesis of 3-vinylphenylmagnesium bromide.

Applications in Drug Development

While specific examples detailing the use of 3-vinylphenylmagnesium bromide in the synthesis of marketed drugs are not prevalent in publicly available literature, the utility of styryl Grignard reagents, in general, is well-established in medicinal chemistry. These reagents are employed to introduce the vinylphenyl moiety into complex molecular scaffolds, which can be a key pharmacophore or a handle for further chemical modifications.

Grignard reagents are widely used in the pharmaceutical industry for the synthesis of a variety of compounds.[2] The introduction of a vinylphenyl group can be advantageous for several reasons:

-

Increased Lipophilicity: The phenyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Metabolic Stability: The vinyl group can be a site for metabolic transformations, and its introduction can be used to modulate the metabolic profile of a drug candidate.

-

Scaffold for Further Derivatization: The vinyl group can undergo a variety of chemical transformations, such as Heck coupling, Michael addition, or epoxidation, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

The general application of Grignard reagents in the synthesis of pharmaceutical intermediates is a cornerstone of drug discovery.[9]

Conclusion

The synthesis of 3-vinylphenylmagnesium bromide is a valuable and accessible procedure for medicinal chemists and researchers in drug development. By following the detailed protocols and adhering to the critical reaction parameters outlined in this guide, a reliable and reproducible synthesis of this versatile Grignard reagent can be achieved. Its utility as a synthetic intermediate opens up avenues for the exploration of novel chemical entities with potential therapeutic applications.

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 3-Ethenylphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-ethenylphenylmagnesium bromide is limited in publicly available literature. The information presented herein is substantially inferred from the well-established principles of Grignard reagent chemistry and data from analogous compounds, including phenylmagnesium bromide, vinylmagnesium bromide, and the isomeric 4-ethenylphenylmagnesium bromide.

Introduction

3-Ethenylphenylmagnesium bromide, also known as 3-vinylphenylmagnesium bromide, is a Grignard reagent of significant interest in organic synthesis. Its structure incorporates both a reactive organometallic bond and a versatile vinyl functional group, making it a valuable building block for the introduction of the 3-vinylphenyl moiety in the construction of complex organic molecules. This guide provides a comprehensive overview of its anticipated chemical properties, synthetic protocols, and potential applications, particularly relevant to drug discovery and development.

Core Chemical Properties

The chemical properties of 3-ethenylphenylmagnesium bromide are dictated by the presence of the highly polarized carbon-magnesium bond, rendering the aromatic carbon atom strongly nucleophilic and basic.

Table 1: Inferred Physicochemical Properties of 3-Ethenylphenylmagnesium Bromide

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₈H₇BrMg | |

| Molecular Weight | 207.35 g/mol | [1] |

| Appearance | Likely a solid, but typically prepared and used as a solution in an ethereal solvent (e.g., THF, diethyl ether), appearing as a colorless to pale yellow or brown solution. | General knowledge of Grignard reagents.[2] |

| Solubility | Soluble in ethereal solvents like tetrahydrofuran (THF) and diethyl ether. Insoluble in non-coordinating solvents like hydrocarbons. Reacts violently with protic solvents. | General properties of Grignard reagents.[3] |

| Stability | Highly sensitive to air and moisture.[2] Must be handled under an inert atmosphere (e.g., nitrogen or argon). Ethereal solutions may form explosive peroxides upon prolonged storage and exposure to air. | General properties of Grignard reagents.[2] |

Synthesis

The synthesis of 3-ethenylphenylmagnesium bromide follows the general procedure for Grignard reagent formation: the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent. The starting material for this synthesis is 3-bromostyrene.

General Experimental Protocol for Synthesis

Caution: Grignard reactions are highly exothermic and sensitive to air and moisture. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere.

Materials:

-

Magnesium turnings

-

3-Bromostyrene

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (as an initiator)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Place magnesium turnings in the three-necked flask and assemble the glassware.

-

Dry the entire apparatus by heating under a stream of inert gas.

-

Allow the apparatus to cool to room temperature.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of the 3-bromostyrene solution in anhydrous THF to the magnesium turnings.

-

Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 3-bromostyrene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution is 3-ethenylphenylmagnesium bromide.

References

An In-depth Technical Guide on the Structure of 3-Vinylphenylmagnesium Bromide Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated structure and characteristics of 3-vinylphenylmagnesium bromide adducts. Due to the limited availability of specific experimental data for 3-vinylphenylmagnesium bromide in publicly accessible literature, this guide leverages well-established principles of Grignard reagent chemistry and presents data from analogous aryl and vinyl Grignard reagents. The information herein serves as a robust foundational resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction to Grignard Reagent Adducts

Grignard reagents, with the general formula R-Mg-X, are fundamental organometallic compounds in synthetic organic chemistry. In ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF), Grignard reagents do not typically exist as simple monomers. Instead, the magnesium center, a Lewis acid, coordinates with the lone pair electrons of the ether oxygen atoms to form stable adducts. This coordination is crucial for the formation and stability of the Grignard reagent. Typically, the magnesium atom adopts a tetrahedral geometry, coordinating to the organic residue (R), the halide (X), and two solvent molecules.

The structure of Grignard reagents in solution is further complicated by the Schlenk equilibrium, a disproportionation process where the organomagnesium halide exists in equilibrium with the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.

Synthesis of 3-Vinylphenylmagnesium Bromide

The synthesis of 3-vinylphenylmagnesium bromide is achieved through the reaction of 3-bromostyrene with magnesium metal in an anhydrous ether solvent, typically THF. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen.

Experimental Protocol: Synthesis of an Aryl Grignard Reagent (General Procedure)

This protocol is adapted from standard procedures for the synthesis of aryl Grignard reagents and can be applied to the synthesis of 3-vinylphenylmagnesium bromide from 3-bromostyrene.[1]

Materials:

-

Magnesium turnings

-

3-Bromostyrene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line and oven-dried glassware

Procedure:

-

All glassware is rigorously dried in an oven and assembled hot under a stream of inert gas.

-

Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

The flask is gently heated under vacuum and then filled with an inert atmosphere.

-

A small crystal of iodine is added to the magnesium turnings to activate the surface.

-

A solution of 3-bromostyrene (1 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the 3-bromostyrene solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and the gentle reflux of the solvent.

-

Once the reaction has initiated, the remaining 3-bromostyrene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete conversion.

-

The resulting grey to brownish solution of 3-vinylphenylmagnesium bromide is then ready for characterization or use in subsequent reactions.

Structure and Characterization of Adducts

In THF, 3-vinylphenylmagnesium bromide is expected to form a tetrahedral adduct, [3-(CH₂=CH)C₆H₄]MgBr(THF)₂. The THF molecules act as Lewis bases, donating electron density to the magnesium center.

Structural Data of Analogous Grignard Adducts

| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| Phenylmagnesium bromide bis(diethyl ether) adduct | Mg-C (phenyl) | 2.13 | C-Mg-Br: 108.5 | |

| Mg-Br | 2.44 | O-Mg-O: 95.8 | ||

| Mg-O (ether) | 2.01, 2.06 | C-Mg-O: 112.1, 114.9 | ||

| Br-Mg-O: 107.9, 116.8 | ||||

| Ethylmagnesium bromide bis(diethyl ether) adduct | Mg-C (ethyl) | 2.15 | C-Mg-Br: 110.8 | [2] |

| Mg-Br | 2.48 | O-Mg-O: 96.1 | [2] | |

| Mg-O (ether) | 2.03, 2.05 | C-Mg-O: 111.9, 112.5 | [2] | |

| Br-Mg-O: 107.5, 107.8 | [2] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the formation of the Grignard reagent and for understanding its structure in solution.

¹H and ¹³C NMR spectroscopy can be used to characterize 3-vinylphenylmagnesium bromide. The formation of the C-Mg bond results in a significant upfield shift of the signals corresponding to the aromatic protons and carbons attached to the magnesium, due to the increased electron density.

Expected ¹H NMR Chemical Shifts (in THF): Based on data for vinylmagnesium bromide, the vinyl protons of 3-vinylphenylmagnesium bromide are expected to appear in the range of δ 5.5-7.0 ppm. The aromatic protons will also show characteristic shifts.

| Compound | Proton | Chemical Shift (δ, ppm) | Reference |

| Vinylmagnesium bromide | =CH₂ (cis) | ~6.1 | [3] |

| =CH₂ (trans) | ~6.3 | [3] | |

| =CH | ~6.8 | [3] |

FTIR spectroscopy can be used to monitor the formation of the Grignard reagent by observing the disappearance of the C-Br stretching vibration of the starting material (3-bromostyrene) and the appearance of new bands associated with the C-Mg bond and the coordinated THF molecules. A study on various Grignard reagents demonstrated the utility of in-line FTIR for characterizing the reaction species.[4]

Experimental Protocol: FTIR Characterization of a Grignard Reagent Solution [4]

-

An in-line FTIR probe is inserted into the reaction vessel under an inert atmosphere.

-

A background spectrum of the anhydrous THF solvent is recorded.

-

Spectra are acquired at regular intervals throughout the synthesis of the Grignard reagent.

-

The formation of the Grignard reagent is monitored by observing the changes in the vibrational bands.

Visualizing the Structure and Formation Pathway

Graphviz diagrams are provided to illustrate the key concepts discussed in this guide.

Caption: Formation of the 3-vinylphenylmagnesium bromide THF adduct.

Caption: The Schlenk equilibrium for 3-vinylphenylmagnesium bromide.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

While direct experimental data for 3-vinylphenylmagnesium bromide adducts is scarce, a comprehensive understanding of their structure and behavior can be extrapolated from well-studied analogous Grignard reagents. It is anticipated that 3-vinylphenylmagnesium bromide forms a tetrahedral adduct with two molecules of THF. The synthesis and characterization of this important reagent can be achieved using established protocols, and its reactivity can be harnessed for a wide range of applications in organic synthesis and drug discovery. Further research, particularly X-ray crystallographic studies and detailed spectroscopic analysis, would be invaluable in providing a more definitive picture of the structure of these adducts.

References

- 1. rsc.org [rsc.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Vinylmagnesium bromide(1826-67-1) 1H NMR [m.chemicalbook.com]

- 4. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vinylmagnesium Bromide (CAS 1826-67-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylmagnesium bromide (CAS: 1826-67-1) is a pivotal Grignard reagent in organic synthesis, prized for its ability to introduce a vinyl group, a valuable structural motif in a myriad of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and critical safety and handling information. The content is structured to serve as a practical resource for researchers and professionals in drug development and synthetic chemistry, facilitating the effective and safe use of this versatile reagent.

Chemical and Physical Properties

Vinylmagnesium bromide is an organomagnesium compound that is highly reactive and sensitive to moisture and air.[1][2] It is typically available as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF).[3] The solution is generally a colorless to pale yellow or brown liquid.[1] Due to the dynamic nature of the Schlenk equilibrium, solutions of vinylmagnesium bromide may contain varying amounts of the diorganomagnesium species (divinylmagnesium) and magnesium bromide.[2][4]

Table 1: Physical and Chemical Properties of Vinylmagnesium Bromide

| Property | Value | Reference(s) |

| CAS Number | 1826-67-1 | [1] |

| Molecular Formula | C₂H₃BrMg | [1] |

| Molecular Weight | 131.26 g/mol | [1] |

| Appearance | Colorless to pale yellow or brown solution | [1] |

| Solubility | Reacts violently with water; soluble in ethers. | [3] |

| Density | Approximately 0.981 g/mL at 25 °C (for a 1.0 M solution in THF) | [5] |

| Flash Point | -17 °C (1.4 °F) | [5] |

Spectral Data

Spectroscopic analysis is crucial for confirming the identity and purity of vinylmagnesium bromide solutions.

Table 2: Spectroscopic Data for Vinylmagnesium Bromide

| Technique | Data | Reference(s) |

| ¹H NMR | In THF, characteristic vinyl proton signals are observed. | [6] |

| ¹³C NMR | Isotopically labeled vinylmagnesium bromide-13C2 is available for mechanistic studies. | [7] |

| FT-IR | In-line FTIR spectroscopy can be used to monitor Grignard reagent formation and reactions in real-time. | [8] |

| Mass Spectrometry | Monoisotopic Mass: 129.92685 Da | [9] |

Experimental Protocols

All procedures involving vinylmagnesium bromide must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent decomposition of the reagent.[10]

Synthesis of Vinylmagnesium Bromide

This protocol is adapted from established literature procedures.[11][12]

Objective: To prepare a solution of vinylmagnesium bromide in tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator, optional)

-

1,2-Dibromoethane (as an initiator, optional)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon)

-

Heating mantle

Procedure:

-

Place magnesium turnings in the three-necked flask under a positive pressure of inert gas.

-

Add a small volume of anhydrous THF to just cover the magnesium.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color or gas evolution.

-

Once the reaction has initiated, add a solution of vinyl bromide in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure complete reaction.

-

Cool the resulting greyish-brown solution to room temperature. The concentration of the Grignard reagent can be determined by titration.

Reaction with an Epoxide

This protocol describes the nucleophilic ring-opening of an epoxide using vinylmagnesium bromide to form a homoallylic alcohol.[13][14]

Objective: To synthesize a homoallylic alcohol from an epoxide and vinylmagnesium bromide.

Materials:

-

Epoxide substrate

-

Vinylmagnesium bromide solution in THF

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Aqueous acid (e.g., 1 M HCl) for workup

Equipment:

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply

-

Syringes for liquid transfer

Procedure:

-

Dissolve the epoxide substrate in anhydrous THF in the reaction flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the vinylmagnesium bromide solution via syringe. The reaction is typically exothermic.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting homoallylic alcohol by flash column chromatography.

Copper-Catalyzed Conjugate Addition to an Enone

This protocol outlines the 1,4-addition of vinylmagnesium bromide to an α,β-unsaturated ketone (enone), a key reaction in the synthesis of complex natural products.[15]

Objective: To perform a copper-catalyzed conjugate addition of vinylmagnesium bromide to an enone.

Materials:

-

α,β-Unsaturated ketone (enone)

-

Vinylmagnesium bromide solution in THF

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

Equipment:

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply

-

Syringes for liquid transfer

Procedure:

-

To a stirred suspension of the copper(I) iodide in anhydrous THF at 0 °C under an inert atmosphere, add the vinylmagnesium bromide solution dropwise.

-

Stir the resulting mixture for a short period to allow for the formation of the organocuprate species.

-

Add a solution of the enone in anhydrous THF dropwise to the reaction mixture.

-

Stir at 0 °C for the specified time (typically 1-2 hours), monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Perform an aqueous workup and extraction as described in Protocol 3.2.

-

Purify the product by flash column chromatography.

Applications in Drug Development and Organic Synthesis

Vinylmagnesium bromide is a cornerstone reagent for the introduction of the vinyl functional group, which is a precursor to a wide array of other functionalities and a key component in many biologically active molecules.[10]

-

Synthesis of Allylic Alcohols: The reaction of vinylmagnesium bromide with aldehydes and ketones provides a straightforward route to allylic alcohols, which are versatile intermediates in natural product synthesis.[10]

-

Formation of Complex Carbon Skeletons: Through conjugate addition and cross-coupling reactions, vinylmagnesium bromide enables the construction of intricate carbon frameworks found in many pharmaceutical agents.[15][16]

-

Natural Product Synthesis: This reagent has been employed in the total synthesis of numerous natural products, including those with anticancer, antiviral, and antifungal properties.[15][17]

-

Pharmaceutical Intermediates: It is used in the synthesis of key intermediates for various drugs, such as those targeting cardiovascular diseases and viral infections.[17]

Visualizing Workflows and Mechanisms

Experimental Workflow for Grignard Reagent Synthesis

Caption: Workflow for the synthesis of vinylmagnesium bromide.

Reaction Mechanism: Addition to a Ketone

Caption: Mechanism of vinylmagnesium bromide addition to a ketone.

Safety and Handling

Vinylmagnesium bromide is a hazardous substance that requires strict safety protocols.

-

Flammability: The reagent and its solvent (THF) are highly flammable.[8] All operations should be conducted away from ignition sources.[8]

-

Reactivity with Water: It reacts violently with water and protic solvents, releasing flammable gases.[1]

-

Corrosivity: It is corrosive and can cause severe skin and eye burns.[8]

-

Peroxide Formation: Solutions in THF may form explosive peroxides upon prolonged exposure to air.[8] Containers should be dated upon opening and stored under an inert atmosphere.[17]

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Chemical safety goggles and a face shield

-

Chemically resistant gloves (e.g., neoprene or nitrile)

Handling Procedures:

-

Always handle vinylmagnesium bromide in a well-ventilated fume hood.[10]

-

Use syringes or cannulas for transferring the reagent to maintain an inert atmosphere.

-

Have appropriate fire extinguishing media readily available (e.g., Class D fire extinguisher, dry sand). Do not use water.[8]

Conclusion

Vinylmagnesium bromide is an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Its utility in forming carbon-carbon bonds through a variety of transformations is well-established. A thorough understanding of its properties, reaction protocols, and stringent adherence to safety procedures are paramount for its successful and safe application in research and development. This guide serves as a foundational resource to aid scientists in harnessing the synthetic potential of this powerful reagent.

References

- 1. guidechem.com [guidechem.com]

- 2. Vinylmagnesium Bromide 1826-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Vinylmagnesium Bromide 1826-67-1 | TCI AMERICA [tcichemicals.com]

- 5. Vinylmagnesium bromide 1.0M tetrahydrofuran 1826-67-1 [sigmaaldrich.com]

- 6. Vinylmagnesium bromide(1826-67-1) 1H NMR [m.chemicalbook.com]

- 7. Vinyl magnesium bromide-13c2,vinyl magnesium bromide-13c,vinyl magnesium bromide-13c6 | Sigma-Aldrich [sigmaaldrich.com]

- 8. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnesium, bromoethenyl- | C2H3BrMg | CID 74584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. repository.gatech.edu [repository.gatech.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ethenylphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of 3-ethenylphenylmagnesium bromide, a valuable Grignard reagent in organic synthesis. Due to its reactive nature, this compound is typically prepared and used in solution and is not isolated as a pure substance. Therefore, the data presented pertains to its form in common ethereal solvents.

Core Physical Properties

| Property | Description |

| Appearance | Grignard reagent solutions are typically cloudy, colorless to grayish-brown liquids.[1] |

| Solubility | Soluble in ethereal solvents such as diethyl ether and tetrahydrofuran (THF).[1][2] Reacts violently with water and protic solvents.[3] |

| Stability | Sensitive to air and moisture. Should be handled under an inert atmosphere (e.g., nitrogen or argon). Ethereal solutions can form explosive peroxides upon standing.[4] |

| Typical Concentration | Commercially available or prepared in situ at concentrations typically ranging from 0.5 M to 3 M in THF or diethyl ether.[5] |

Experimental Protocols

The synthesis of 3-ethenylphenylmagnesium bromide follows the general procedure for the preparation of aryl Grignard reagents.[6] The primary precursor is 3-bromostyrene.

Synthesis of 3-Ethenylphenylmagnesium Bromide

Materials:

-

Magnesium turnings

-

3-Bromostyrene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert gas supply (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas inlet and outlet (bubbler)

Procedure:

-

Apparatus Setup: Assemble the flame-dried glassware, including the three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Ensure all joints are well-sealed. The entire system should be under a positive pressure of an inert gas.

-

Magnesium Activation: Place magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas to further dry the apparatus and sublime the iodine, which will etch the surface of the magnesium.

-

Initiation of Reaction: Add a small amount of a solution of 3-bromostyrene in the anhydrous solvent (diethyl ether or THF) to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed at the magnesium surface. The mixture may need to be gently warmed to start the reaction.

-

Addition of Precursor: Once the reaction has started, add the remaining solution of 3-bromostyrene dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice-water bath may be necessary to control the reaction rate.

-

Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred and may be gently heated to ensure all the magnesium has reacted. The resulting grayish-brown solution is the Grignard reagent, which can be used directly for subsequent reactions.

General Reaction with a Carbonyl Compound (e.g., an Aldehyde or Ketone)

Procedure:

-

Reactant Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in the same anhydrous solvent used for the Grignard preparation.

-

Addition of Grignard Reagent: Cool the solution of the carbonyl compound in an ice-water bath. Add the prepared 3-ethenylphenylmagnesium bromide solution dropwise from a dropping funnel or via a cannula.

-

Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or other appropriate methods). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Work-up: The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

Reaction Mechanism and Workflow

The fundamental reaction of a Grignard reagent involves the nucleophilic attack of the carbanionic carbon on an electrophilic center, such as the carbon of a carbonyl group.[7][8]

References

- 1. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. quora.com [quora.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Ch23: Aryl Grignards [chem.ucalgary.ca]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 3-Vinylphenylmagnesium Bromide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylphenylmagnesium bromide, a member of the versatile Grignard reagent family, serves as a valuable synthon in organic chemistry, enabling the introduction of the 3-vinylphenyl group into a wide array of molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and reactivity of this important organometallic compound. Detailed experimental protocols for its preparation and subsequent reactions are presented, alongside a summary of key quantitative data. Furthermore, this document illustrates the logical workflows for its synthesis and typical applications through schematic diagrams, offering a practical resource for researchers in organic synthesis, materials science, and drug development.

Introduction

Grignard reagents, organomagnesium halides of the general formula R-Mg-X, have been fundamental tools in synthetic organic chemistry for over a century, following the pioneering work of Victor Grignard. Their ability to form carbon-carbon bonds by acting as potent carbon-based nucleophiles has made them indispensable. 3-Vinylphenylmagnesium bromide (C₈H₇BrMg) is a specific Grignard reagent that incorporates a vinyl-substituted aromatic ring. This bifunctionality, possessing both a nucleophilic carbon-magnesium bond and a polymerizable vinyl group, makes it a particularly interesting building block for the synthesis of functionalized small molecules and advanced polymeric materials. While a seminal "discovery" paper for 3-vinylphenylmagnesium bromide is not readily identifiable in the historical literature, its preparation and use are based on well-established principles of Grignard reagent synthesis, likely emerging from the broader exploration of functionalized aryl Grignard reagents.

Synthesis of 3-Vinylphenylmagnesium Bromide

The primary and most common method for the synthesis of 3-vinylphenylmagnesium bromide is the reaction of 3-bromostyrene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The reaction is analogous to the preparation of other aryl Grignard reagents.

General Reaction Scheme

The formation of 3-vinylphenylmagnesium bromide proceeds as follows:

Caption: Synthesis of 3-vinylphenylmagnesium bromide.

Detailed Experimental Protocol

This protocol is based on established methods for the preparation of analogous Grignard reagents, such as 4-vinylphenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

3-Bromostyrene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

-

Reagent Addition: In the dropping funnel, prepare a solution of 3-bromostyrene in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

-

Reaction Start: The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the Grignard reagent formation.

-

Completion: Once the reaction has started, add the remaining 3-bromostyrene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Storage and Use: The resulting solution of 3-vinylphenylmagnesium bromide is typically used immediately in subsequent reactions. Its concentration can be determined by titration.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of aryl Grignard reagents, which are applicable to 3-vinylphenylmagnesium bromide.

| Parameter | Value | Reference |

| Starting Material | 3-Bromostyrene | Analogous to 4-bromostyrene synthesis |

| Reagent | Magnesium Turnings | General Grignard synthesis |

| Solvent | Anhydrous Tetrahydrofuran (THF) | General Grignard synthesis |

| Initiator | Iodine (catalytic amount) | General Grignard synthesis |

| Reaction Temperature | Room Temperature to Reflux | General Grignard synthesis |

| Typical Yield | 70-90% (by titration) | Analogous to 4-bromostyrene synthesis |

Reactivity and Applications

3-Vinylphenylmagnesium bromide is a strong nucleophile and a strong base. Its reactions are characteristic of Grignard reagents, with the added functionality of the vinyl group.

Reactions with Electrophiles

The primary application of 3-vinylphenylmagnesium bromide is its reaction with a wide range of electrophiles to form new carbon-carbon bonds.

Workflow for Reaction with a Generic Electrophile:

Caption: General workflow for reactions of 3-vinylphenylmagnesium bromide.

Like other Grignard reagents, 3-vinylphenylmagnesium bromide reacts with aldehydes, ketones, and esters to produce alcohols.

-

With Formaldehyde: Produces (3-vinylphenyl)methanol (a primary alcohol).

-

With other Aldehydes: Yields secondary alcohols.

-

With Ketones: Forms tertiary alcohols.

-

With Esters: Reacts with two equivalents to give tertiary alcohols.

Reaction with a Ketone (Generic):

Caption: Reaction pathway with a ketone.

Application in Polymer Synthesis

The presence of the vinyl group allows 3-vinylphenylmagnesium bromide to be used in the synthesis of functional polymers. The Grignard moiety can be used to introduce the vinylphenyl group onto a polymer backbone or to initiate polymerization of other monomers.

Safety and Handling

3-Vinylphenylmagnesium bromide is a highly reactive and moisture-sensitive compound. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and glassware are essential for its successful preparation and use. It is flammable and will react exothermically with water and protic solvents. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat, must be worn.

Conclusion

3-Vinylphenylmagnesium bromide is a valuable reagent for organic synthesis, providing a straightforward method for introducing the 3-vinylphenyl group. Its preparation follows standard Grignard protocols, and its reactivity is predictable. The dual functionality of this reagent makes it a versatile tool for the synthesis of a variety of organic molecules and functional polymers. This guide provides the essential information for researchers to safely and effectively utilize 3-vinylphenylmagnesium bromide in their synthetic endeavors.

Navigating the Acquisition of 3-Ethenylphenylmagnesium Bromide: A Technical Guide

For researchers, scientists, and professionals in drug development, access to specific and often complex chemical reagents is paramount. 3-Ethenylphenylmagnesium bromide, a valuable Grignard reagent for introducing the 3-vinylphenyl group in organic synthesis, is not a readily available, off-the-shelf chemical. This guide provides an in-depth overview of the pathways to procure this reagent, focusing on custom synthesis services and a detailed protocol for in-house preparation.

Commercial Unavailability and the Custom Synthesis Solution

Direct searches for commercial stock of 3-ethenylphenylmagnesium bromide solutions from major chemical suppliers consistently yield no results. The inherent reactivity and potential for polymerization of the vinyl group likely contribute to its absence from standard chemical catalogs. Consequently, researchers requiring this reagent must turn to custom synthesis, a service offered by numerous specialized chemical companies.

Engaging a Custom Synthesis Provider

When approaching a custom synthesis provider, a clear and detailed request is crucial for obtaining an accurate quote and a successful outcome. The necessary information typically includes the compound's identity, required quantity and purity, and any specific analytical data needed.

Below is a summary of the key information to provide when requesting a custom synthesis quote for 3-ethenylphenylmagnesium bromide:

| Information Required by Custom Synthesis Providers | Details to Provide |

| Compound Identification | Chemical Name: 3-Ethenylphenylmagnesium bromideSynonyms: 3-Vinylphenylmagnesium bromideCAS Number: N/A |

| Required Quantity | Specify the desired volume and concentration of the solution (e.g., 100 mL of a 0.5 M solution). |

| Solvent | Specify the desired solvent, typically anhydrous tetrahydrofuran (THF) or diethyl ether. |

| Required Purity | Specify the minimum acceptable purity, often determined by titration of the active Grignard reagent. |

| Analytical Requirements | Request a Certificate of Analysis (CoA) including titration data to confirm the concentration. |

| Application/Intended Use | Briefly describe the downstream reaction to help the provider understand potential critical impurities. |

| Literature References | Provide any known literature procedures for the synthesis. |

The process of custom synthesis generally involves an initial inquiry, quotation, synthesis upon agreement, and finally, analysis and shipment of the product. Lead times can vary significantly depending on the complexity of the synthesis and the provider's project queue.

In-House Synthesis: A Detailed Experimental Protocol

For laboratories equipped for air-sensitive chemistry, in-house synthesis of 3-ethenylphenylmagnesium bromide is a viable and cost-effective alternative. The Grignard reagent is prepared from the corresponding aryl halide, 3-bromostyrene, and magnesium metal in an anhydrous ether solvent.

Precursor: 3-Bromostyrene

A thorough understanding of the starting material is essential. Key properties of 3-bromostyrene are summarized below.

| Property | Value |

| Chemical Name | 3-Bromostyrene |

| Synonyms | 1-Bromo-3-ethenylbenzene, 1-Bromo-3-vinylbenzene |

| CAS Number | 2039-86-3 |

| Molecular Formula | C₈H₇Br |

| Molecular Weight | 183.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 74-75 °C at 3 mmHg |

| Density | ~1.406 g/mL at 25 °C |

| Primary Hazard | Irritant |

Experimental Protocol for 3-Ethenylphenylmagnesium Bromide

This protocol outlines the synthesis of 3-ethenylphenylmagnesium bromide from 3-bromostyrene. This reaction is highly sensitive to moisture and oxygen, and all procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Materials and Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Pressure-equalizing dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar) with bubbler

-

Syringes and needles

-

Magnesium turnings

-

3-Bromostyrene

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (as initiator)

Procedure:

-

Apparatus Setup: Assemble the dry glassware as shown in the workflow diagram. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the round-bottom flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under the inert gas flow until purple iodine vapor is observed. This helps to activate the magnesium surface. Allow the flask to cool.

-

Initial Reagent Addition: Add a small amount of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 3-bromostyrene (1 equivalent) in anhydrous THF.

-

Initiation of Reaction: Add a small portion (approximately 10%) of the 3-bromostyrene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux gently. If the reaction does not start, gentle warming or sonication may be necessary.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining 3-bromostyrene solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Completion and Use: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting dark, cloudy solution is the 3-ethenylphenylmagnesium bromide reagent. It is best used immediately. The concentration of the Grignard reagent can be determined by titration.

Safety and Handling Considerations

Grignard reagents are highly reactive and pose several hazards. They react violently with water and protic solvents. The solvents used, such as THF and diethyl ether, are extremely flammable. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn. All operations should be conducted in a well-ventilated fume hood.

Conclusion

While 3-ethenylphenylmagnesium bromide is not commercially available as a stock item, it can be reliably obtained through two primary routes: engaging a custom synthesis provider or performing an in-house synthesis. The choice between these options will depend on the laboratory's capabilities, budget, and timeline. For those opting for in-house preparation, adherence to strict anhydrous and inert techniques is critical for a successful outcome. This guide provides the necessary technical information to facilitate the acquisition and use of this important synthetic building block.

Spectroscopic and Synthetic Profile of 3-Ethenylphenylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic methodology associated with 3-ethenylphenylmagnesium bromide, a valuable Grignard reagent in organic synthesis. Due to the inherent reactivity and instability of Grignard reagents, direct acquisition and interpretation of spectroscopic data can be challenging. Therefore, this document presents the spectroscopic data of 3-vinylbenzoic acid, the stable carboxylation product of 3-ethenylphenylmagnesium bromide, as a reference for the structural features of the parent Grignard reagent.

Spectroscopic Data of 3-Vinylbenzoic Acid

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 3-vinylbenzoic acid. This data provides insights into the chemical environment of the carbon and proton atoms within the molecule, which are structurally analogous to the Grignard reagent precursor, differing primarily at the site of the magnesium bromide moiety.

Table 1: 1H NMR Spectroscopic Data of 3-Vinylbenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | m | 2H | Ar-H |

| ~7.4-7.6 | m | 2H | Ar-H |

| ~6.7 | dd | 1H | -CH=CH2 |

| ~5.8 | d | 1H | -CH=CH 2 (trans) |

| ~5.4 | d | 1H | -CH=CH 2 (cis) |

| ~12.0-13.0 | br s | 1H | -COOH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data of 3-Vinylbenzoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C =O |

| ~138 | Ar-C -CH=CH2 |

| ~136 | -C H=CH2 |

| ~131 | Ar-C |

| ~130 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

| ~116 | -CH=C H2 |

Table 3: IR Spectroscopic Data of 3-Vinylbenzoic Acid

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1630 | Medium | C=C stretch (Vinyl) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic) |

| ~990, ~910 | Strong | =C-H bend (Vinyl) |

Experimental Protocols

Synthesis of 3-Ethenylphenylmagnesium Bromide

The following is a general experimental protocol for the synthesis of 3-ethenylphenylmagnesium bromide. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

3-Bromostyrene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromostyrene in anhydrous diethyl ether or THF.

-

Add a small portion of the 3-bromostyrene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining 3-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting dark, cloudy solution is the Grignard reagent, 3-ethenylphenylmagnesium bromide, which should be used immediately for subsequent reactions.

Synthesis of 3-Vinylbenzoic Acid via Carboxylation

This protocol describes the reaction of 3-ethenylphenylmagnesium bromide with carbon dioxide to form 3-vinylbenzoic acid.

Materials:

-

Solution of 3-ethenylphenylmagnesium bromide

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (aqueous solution, e.g., 1 M)

Procedure:

-

Cool the freshly prepared solution of 3-ethenylphenylmagnesium bromide in an ice bath.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Slowly and carefully, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A large amount of gas will be evolved.

-

Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

-

Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid until the mixture becomes acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-vinylbenzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of 3-vinylbenzoic acid from 3-bromostyrene.

Caption: Synthetic workflow for 3-vinylbenzoic acid.

Caption: Logical flow of synthesis and analysis.

Theoretical Underpinnings of 3-Vinylphenylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylphenylmagnesium bromide is a versatile Grignard reagent that combines the reactivity of both an aryl and a vinyl functional group, making it a valuable tool in organic synthesis. This technical guide provides a comprehensive overview of the theoretical studies of 3-vinylphenylmagnesium bromide, including its electronic structure, formation, and reactivity. Detailed experimental protocols for its synthesis and key reactions are also presented, alongside a summary of relevant quantitative data. This document aims to serve as an in-depth resource for researchers leveraging this reagent in complex molecule synthesis and drug development.

Introduction

Grignard reagents, discovered by Victor Grignard, are organomagnesium halides that have become indispensable in carbon-carbon bond formation.[1] Their general formula is R-Mg-X, where R is an organic group, Mg is a magnesium atom, and X is a halogen.[1] 3-Vinylphenylmagnesium bromide is a specific Grignard reagent that incorporates a vinyl-substituted phenyl group. This unique structure allows for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals. Understanding the theoretical aspects of this reagent is crucial for predicting its behavior, optimizing reaction conditions, and designing novel synthetic pathways.

Theoretical Studies

While specific theoretical and computational studies on 3-vinylphenylmagnesium bromide are not extensively documented in publicly available literature, its properties and reactivity can be inferred from the vast body of research on aryl and vinyl Grignard reagents.[2][3]

Molecular and Electronic Structure

The structure of Grignard reagents in solution is more complex than the simple R-Mg-X formula suggests. It is best described by the Schlenk equilibrium, where the monomeric Grignard reagent exists in equilibrium with its dimeric form and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[4] The position of this equilibrium is influenced by the nature of the organic group, the halogen, the solvent, and the temperature.[2]

For 3-vinylphenylmagnesium bromide, the presence of the vinylphenyl group, a moderately bulky and electron-donating substituent, will influence the equilibrium. The magnesium center in the monomeric form is typically coordinated by solvent molecules, such as tetrahydrofuran (THF) or diethyl ether, resulting in a tetrahedral geometry.[5]

Key Structural Features:

-

C-Mg Bond: This bond is highly polar covalent, with significant ionic character. The carbon atom attached to the magnesium is nucleophilic.

-

Mg-Br Bond: This bond is also polar and has a higher degree of ionic character than the C-Mg bond.

-

Vinyl Group: The vinyl group can participate in conjugation with the phenyl ring, influencing the electronic distribution within the molecule.

Mechanism of Formation

The formation of Grignard reagents involves the reaction of an organic halide with magnesium metal.[6] While the exact mechanism has been a subject of extensive research, it is generally accepted to proceed via a radical pathway on the surface of the magnesium.[3] Theoretical studies on the formation of other Grignard reagents suggest that the reaction can be influenced by the size and nature of the magnesium clusters involved.[3]

The formation of 3-vinylphenylmagnesium bromide from 3-vinylphenyl bromide and magnesium metal in an ethereal solvent is expected to follow this general mechanism.

Reactivity

3-Vinylphenylmagnesium bromide is a potent nucleophile and a strong base.[5] Its reactivity is primarily dictated by the nucleophilic character of the carbanionic carbon atom bonded to the magnesium.

-

Nucleophilic Addition: It readily adds to electrophilic centers, most notably the carbonyl group of aldehydes, ketones, and esters, to form alcohols.[7] Computational studies on the addition of Grignard reagents to carbonyl compounds have provided insights into the reaction pathways.[8]

-

Substitution Reactions: It can participate in cross-coupling reactions with organic halides, particularly those with sp² hybridized carbon atoms, in the presence of transition metal catalysts like palladium or nickel.[7]

-

Reactions as a Base: Due to its strong basicity, it will react with protic solvents like water and alcohols. Therefore, all reactions must be carried out under strictly anhydrous conditions.[9]

Quantitative Data

| Parameter | Phenylmagnesium Bromide (Illustrative) | Vinylmagnesium Bromide (Illustrative) | Expected Range for 3-Vinylphenylmagnesium Bromide |

| C-Mg Bond Length (Å) | ~2.1 - 2.3 | ~2.1 - 2.3 | ~2.1 - 2.3 |

| Mg-Br Bond Length (Å) | ~2.4 - 2.6 | ~2.4 - 2.6 | ~2.4 - 2.6 |

| C-Mg-Br Bond Angle (°) | ~110 - 120 (in solvated monomer) | ~110 - 120 (in solvated monomer) | ~110 - 120 (in solvated monomer) |

Note: These values are approximations and can vary significantly depending on the solvent, aggregation state, and computational method used.

Experimental Protocols

Synthesis of 3-Vinylphenylmagnesium Bromide

This protocol is a general procedure and should be adapted and optimized for specific laboratory conditions. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

3-Vinylphenyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 3-vinylphenyl bromide in anhydrous THF.

-

Add a small portion of the 3-vinylphenyl bromide solution to the magnesium turnings.

-

If the reaction does not start spontaneously (indicated by a color change and gentle refluxing), gently warm the flask.

-

Once the reaction has initiated, add the remaining 3-vinylphenyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

The resulting dark grey to brown solution is the 3-vinylphenylmagnesium bromide reagent and should be used immediately.

Reaction with a Carbonyl Compound (e.g., Acetone)

Procedure:

-

Cool the prepared 3-vinylphenylmagnesium bromide solution to 0 °C in an ice bath.

-

Prepare a solution of the carbonyl compound (e.g., acetone) in anhydrous THF.

-

Add the carbonyl compound solution dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

-

Purify the product by column chromatography or distillation.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. guidechem.com [guidechem.com]

- 8. A computational study on addition of Grignard reagents to carbonyl compounds. | Semantic Scholar [semanticscholar.org]

- 9. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols: 3-Vinylphenylmagnesium Bromide in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenylmagnesium bromide is a versatile Grignard reagent that combines the reactivity of an aryl magnesium halide with the synthetic utility of a vinyl group. This dual functionality makes it a valuable building block in organic synthesis, particularly for the introduction of the 3-vinylphenyl moiety into a wide range of molecules. Its applications span the synthesis of complex organic molecules, functionalized polymers, and intermediates for pharmaceutical development.

These application notes provide an overview of the synthesis and common reactions of 3-vinylphenylmagnesium bromide, along with generalized experimental protocols. Due to the limited availability of specific quantitative data for this particular Grignard reagent in published literature, the provided reaction tables and some protocol specifics are based on well-established principles of Grignard chemistry and data from analogous vinyl and aryl Grignard reagents.

Synthesis of 3-Vinylphenylmagnesium Bromide

The synthesis of 3-vinylphenylmagnesium bromide follows the general procedure for Grignard reagent formation, which involves the reaction of an organohalide with magnesium metal in an anhydrous ether solvent. The vinyl group is generally unreactive under the conditions of Grignard formation.

Generalized Experimental Protocol:

Materials:

-

3-Bromostyrene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere.

-

Place magnesium turnings in the reaction flask.

-

Add a small crystal of iodine to the magnesium.

-

In the dropping funnel, prepare a solution of 3-bromostyrene in anhydrous THF.

-

Add a small portion of the 3-bromostyrene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing begins. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining 3-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting dark, cloudy solution of 3-vinylphenylmagnesium bromide is ready for use. The concentration can be determined by titration.

Applications in Grignard Reactions

Reaction with Carbonyl Compounds

3-Vinylphenylmagnesium bromide readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. This reaction is a fundamental method for creating new carbon-carbon bonds.

Caption: General reaction pathway of 3-vinylphenylmagnesium bromide with carbonyl compounds.

Generalized Experimental Protocol: Reaction with an Aldehyde or Ketone

Materials:

-

Solution of 3-vinylphenylmagnesium bromide in THF

-

Aldehyde or ketone

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a dried, inert atmosphere flask, dissolve the aldehyde or ketone in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the solution of 3-vinylphenylmagnesium bromide dropwise to the cooled aldehyde/ketone solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Representative Data for Reactions with Carbonyls

| Electrophile | Product Structure | Representative Yield (%) |

| Benzaldehyde | 85-95 | |

| Cyclohexanone | 80-90 | |

| Acetone | 75-85 | |

| Note: Yields are illustrative and based on typical Grignard reactions with analogous reagents. Actual yields will vary depending on the specific substrate and reaction conditions. |

Cross-Coupling Reactions

3-Vinylphenylmagnesium bromide can participate in transition metal-catalyzed cross-coupling reactions, such as Kumada and Negishi couplings, to form biaryl compounds or other coupled products. These reactions are powerful tools for constructing complex molecular architectures.[1][2][3][4]

Caption: Simplified catalytic cycle for Kumada-type cross-coupling reactions.

Generalized Experimental Protocol: Kumada Cross-Coupling

Materials:

-

Solution of 3-vinylphenylmagnesium bromide in THF

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppe))

-

Anhydrous THF

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a dried, inert atmosphere flask, dissolve the aryl halide and the catalyst in anhydrous THF.

-

To this solution, add the 3-vinylphenylmagnesium bromide solution dropwise at room temperature with stirring.

-

After the addition, the reaction mixture may be stirred at room temperature or heated to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Representative Data for Cross-Coupling Reactions

| Coupling Partner | Catalyst | Product Structure | Representative Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | 70-85 | |

| 1-Iodonaphthalene | NiCl₂(dppe) | 65-80 | |

| Note: Yields are illustrative and based on typical Kumada coupling reactions with analogous reagents. Actual yields will vary depending on the specific substrates and reaction conditions. |

Safety Precautions

Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere. Anhydrous solvents are essential. Grignard reagents are also strong bases and will react exothermically with protic sources, including water and alcohols. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Cross-Coupling Reactions Using 3-Ethenylphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-ethenylphenylmagnesium bromide in various metal-catalyzed cross-coupling reactions. This versatile Grignard reagent serves as a valuable building block for the introduction of the 3-vinylphenyl moiety, a key structural motif in numerous functional materials and biologically active molecules. The following sections detail established methodologies for Kumada, Negishi, and iron-catalyzed cross-coupling reactions, offering guidance on reaction setup, optimization, and product isolation.

Introduction to Cross-Coupling with 3-Ethenylphenylmagnesium Bromide

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. 3-Ethenylphenylmagnesium bromide, a readily prepared Grignard reagent, is an attractive coupling partner for the synthesis of substituted styrenes, biaryls, and other vinyl-functionalized aromatic compounds. These products are precursors to polymers, liquid crystals, and pharmaceutical agents. The choice of catalyst (typically palladium, nickel, or iron) and reaction conditions allows for a broad scope of compatible coupling partners, including aryl, heteroaryl, and vinyl halides, as well as pseudohalides.

Kumada Cross-Coupling Reactions

The Kumada coupling is a classic and efficient method for the cross-coupling of Grignard reagents with organic halides, catalyzed by nickel or palladium complexes.[1][2][3] This reaction is particularly useful for the synthesis of biaryls and vinylarenes.

General Reaction Scheme:

Where Ar-X can be an aryl or vinyl halide/pseudohalide.

Experimental Protocol: Nickel-Catalyzed Kumada Coupling

This protocol is a general guideline for the nickel-catalyzed cross-coupling of an aryl bromide with 3-ethenylphenylmagnesium bromide.

Materials:

-

Aryl bromide (1.0 mmol)

-

3-Ethenylphenylmagnesium bromide solution (1.2 mmol, e.g., 1.0 M in THF)

-

Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) [NiCl₂(dppp)] (0.05 mmol, 5 mol%)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is cooled to room temperature under a stream of inert gas (N₂ or Ar).

-

Addition of Reagents: The aryl bromide (1.0 mmol) and NiCl₂(dppp) (0.05 mmol) are added to the flask. The flask is evacuated and backfilled with inert gas three times.

-

Solvent Addition: Anhydrous THF or Et₂O (5 mL) is added via syringe. The mixture is stirred at room temperature until the solids dissolve.

-

Addition of Grignard Reagent: The 3-ethenylphenylmagnesium bromide solution (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) is added dropwise to the stirred solution at 0 °C (ice bath).

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-vinylbiaryl product.

Quantitative Data for Kumada Coupling

The following table summarizes typical yields for the Kumada coupling of various aryl halides with aryl Grignard reagents. While specific data for 3-ethenylphenylmagnesium bromide is not extensively available in a tabulated format, these examples provide a general expectation of reactivity.